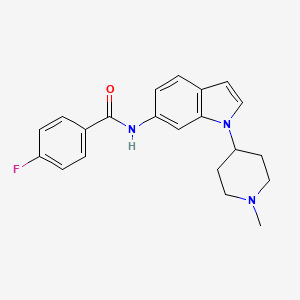
4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide is an organic compound belonging to the class of 3-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 1-(1-methylpiperidin-4-yl)-1H-indole-6-amine under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide involves its interaction with specific molecular targets. It has been shown to bind to certain receptors in the brain, potentially modulating neurotransmitter activity. This interaction may involve the inhibition of protein synthesis in neuronal cells, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)benzamide: Similar structure but with a different position of the indole moiety.
4-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific receptors and its potential therapeutic applications make it a compound of significant interest in scientific research.
Biological Activity
4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide, also known by its CAS Number 186544-27-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-cancer properties, metabolic pathways, and its role in drug discovery.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorinated benzamide moiety and a piperidine ring, contributing to its pharmacological properties. The chemical formula is C21H22FN3O and it has a molecular weight of approximately 353.42 g/mol.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: MCF Cell Line
In a study evaluating the compound's effect on the MCF-7 breast cancer cell line, it was observed that:
- IC50 Value : The compound exhibited an IC50 value of 25.72 ± 3.95 μM , indicating significant cytotoxicity.
- Mechanism of Action : Flow cytometry results suggested that the compound induces apoptosis in a dose-dependent manner, leading to reduced cell viability and tumor growth suppression in vivo models .
Metabolic Pathways
The metabolism of this compound has been documented in human studies, where it was identified in blood samples from individuals exposed to it. The compound is categorized under 3-alkylindoles, which are known for their diverse biological activities .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable solubility characteristics, with potential for oral bioavailability. This is crucial for its development as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Weight | 353.42 g/mol |
| Solubility | 0.00965 g/L |
| LogP | 3.5 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several synthetic steps, including the coupling of piperidine derivatives with indole-based structures. Variations in substituents have been shown to significantly affect biological activity.
Key Findings:
- Substituent Effects : Modifications at the indole nitrogen or benzamide carbon can enhance or diminish anti-cancer activity.
- Selectivity : The compound demonstrates selectivity towards certain kinases involved in tumor progression, making it a candidate for further development as an anti-cancer agent .
Properties
CAS No. |
823191-52-2 |
|---|---|
Molecular Formula |
C21H22FN3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-(1-methylpiperidin-4-yl)indol-6-yl]benzamide |
InChI |
InChI=1S/C21H22FN3O/c1-24-11-9-19(10-12-24)25-13-8-15-4-7-18(14-20(15)25)23-21(26)16-2-5-17(22)6-3-16/h2-8,13-14,19H,9-12H2,1H3,(H,23,26) |
InChI Key |
DKDSMUOEMDNPTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=CC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















